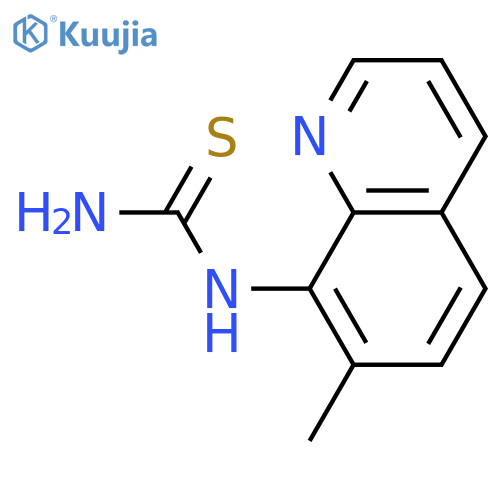Cas no 691891-06-2 (N-(7-METHYL-8-QUINOLINYL)THIOUREA)

691891-06-2 structure
商品名:N-(7-METHYL-8-QUINOLINYL)THIOUREA
CAS番号:691891-06-2
MF:C11H11N3S
メガワット:217.290140390396
MDL:MFCD03102724
CID:5232378
N-(7-METHYL-8-QUINOLINYL)THIOUREA 化学的及び物理的性質
名前と識別子
-
- N-(7-METHYL-8-QUINOLINYL)THIOUREA
- (7-methylquinolin-8-yl)thiourea
- Thiourea, N-(7-methyl-8-quinolinyl)-
-
- MDL: MFCD03102724
- インチ: 1S/C11H11N3S/c1-7-4-5-8-3-2-6-13-10(8)9(7)14-11(12)15/h2-6H,1H3,(H3,12,14,15)
- InChIKey: GXFGHRCGXNFQEY-UHFFFAOYSA-N
- ほほえんだ: CC1C=CC2C=CC=NC=2C=1NC(N)=S
N-(7-METHYL-8-QUINOLINYL)THIOUREA 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB297452-100mg |
N-(7-Methyl-8-quinolinyl)thiourea; . |
691891-06-2 | 100mg |
€283.50 | 2025-02-27 | ||
| Ambeed | A921683-1g |
(7-Methylquinolin-8-yl)thiourea |
691891-06-2 | 90% | 1g |
$350.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00905644-1g |
(7-Methylquinolin-8-yl)thiourea |
691891-06-2 | 90% | 1g |
¥2401.0 | 2024-04-18 | |
| abcr | AB297452-100 mg |
N-(7-Methyl-8-quinolinyl)thiourea; . |
691891-06-2 | 100 mg |
€221.50 | 2023-07-20 |
N-(7-METHYL-8-QUINOLINYL)THIOUREA 関連文献
-
Chia-Hsin Lee,Bao-Yu Huang,Yu-Cheng Chen,Ching-Piao Liu,Chuen-Ying Liu Analyst, 2011,136, 1481-1487
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
691891-06-2 (N-(7-METHYL-8-QUINOLINYL)THIOUREA) 関連製品
- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)
- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)
- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)
- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:691891-06-2)N-(7-METHYL-8-QUINOLINYL)THIOUREA

清らかである:99%
はかる:1g
価格 ($):315.0